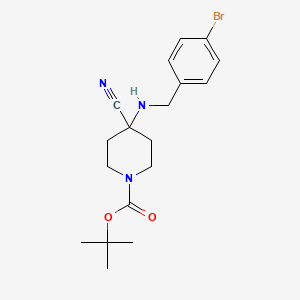
Methyl 2-((3S,4R)-4-aminopyrrolidin-3-yl)acetate bis(4-methylbenzenesulfonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-((3S,4R)-4-aminopyrrolidin-3-yl)acetate bis(4-methylbenzenesulfonate) is a chemical compound utilized in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((3S,4R)-4-aminopyrrolidin-3-yl)acetate bis(4-methylbenzenesulfonate) typically involves multi-step organic synthesis. Starting from easily available precursors, the process involves:
Formation of the pyrrolidine ring structure.
Introduction of the amino group at the 4-position.
Acetylation of the compound to form the ester group.
Sulfonation using 4-methylbenzenesulfonic acid to achieve the final product.
Industrial Production Methods
Industrial production of Methyl 2-((3S,4R)-4-aminopyrrolidin-3-yl)acetate bis(4-methylbenzenesulfonate) often involves scalable batch processes or continuous flow methods. Reaction conditions, including temperature, pressure, and pH, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes several types of reactions, such as:
Oxidation: : Reaction with oxidizing agents leading to the formation of related amine oxides.
Reduction: : Reduction reactions converting the ester group into corresponding alcohols.
Substitution: : Nucleophilic substitutions at the pyrrolidine ring or the amino group.
Common Reagents and Conditions
Some common reagents and conditions used in these reactions include:
Oxidizing agents like potassium permanganate.
Reducing agents such as lithium aluminum hydride.
Acidic or basic catalysts for substitution reactions.
Major Products
The major products formed from these reactions vary based on the type of reaction and conditions employed. For instance, oxidation may yield amine oxides, while reduction could produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-((3S,4R)-4-aminopyrrolidin-3-yl)acetate bis(4-methylbenzenesulfonate) has diverse applications in:
Chemistry: : Used as an intermediate in organic synthesis.
Biology: : Employed in studies involving enzyme interactions and binding affinities.
Medicine: : Explored for its potential in drug development due to its unique structural properties.
Industry: : Utilized in the production of specialty chemicals and polymers.
Wirkmechanismus
The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. It can bind to active sites, altering biological activity, and influencing pathways involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Compared to similar compounds, Methyl 2-((3S,4R)-4-aminopyrrolidin-3-yl)acetate bis(4-methylbenzenesulfonate) stands out due to its:
Structural Features: : Unique pyrrolidine ring with distinct stereochemistry.
Functional Groups: : Presence of both amino and ester groups, allowing diverse chemical reactions.
Similar Compounds
Some similar compounds include:
N-Methylpyrrolidone derivatives.
Pyrrolidine-based esters and amines.
This article provides a detailed overview of Methyl 2-((3S,4R)-4-aminopyrrolidin-3-yl)acetate bis(4-methylbenzenesulfonate), showcasing its preparation, reactions, applications, and comparisons with similar compounds. Dive deeper, and the world of chemistry unfolds its intricate beauty!
Eigenschaften
IUPAC Name |
methyl 2-[(3S,4R)-4-aminopyrrolidin-3-yl]acetate;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.2C7H8O3S/c1-11-7(10)2-5-3-9-4-6(5)8;2*1-6-2-4-7(5-3-6)11(8,9)10/h5-6,9H,2-4,8H2,1H3;2*2-5H,1H3,(H,8,9,10)/t5-,6-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMXYBATOMMBCP-USPAICOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)CC1CNCC1N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)C[C@H]1CNC[C@@H]1N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aS,7aR)-7a-phenylhexahydro-4H-pyrrolo[3,4-c]pyridine-4,6(5H)-dione](/img/structure/B8092710.png)
![6-Chloro-3-iodo-4-methyl-1-trityl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8092718.png)

![N-[6-cyclopropyl-7-[[(1R,2R,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methoxy]-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanesulfonamide](/img/structure/B8092724.png)


![(1R)-1'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride](/img/structure/B8092739.png)
![(1S)-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride](/img/structure/B8092741.png)
![7-Methyl-2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride](/img/structure/B8092747.png)



